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molecular formula C10H8Cl2N4O B304648 6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine

6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine

Cat. No. B304648
M. Wt: 271.1 g/mol
InChI Key: JCKMRGRBJIGNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960888

Procedure details

First the substance of the formula (I) was synthetized from 4-chloro 2,6-diaminopyrimidine British patent specification No. 1,167,735; CA. 68, 21947h by heating the latter compound with 2,4-dichlorophenol at 150° C. in the presence of 85% aqueous potassium hydroxide solution to give 2,6-diamino-4-(2,4-dichlorophenoxy)pyrimidine. This substance was oxidized in a low yield to 6 amino 4-(2,4 dichlorophenoxy)-1,2-dihydro-1-hydroxy-2-iminopyrimidine, which was then transformed at 150° C. with piperidine to the target compound of the formula (I). The overall yield of this synthesis amounts to about 2.5% with a 45% yield in the last step. This is mainly caused by the fact that the replacement of the 2,4-dichlorophenoxy group by piperidine requires severe reaction conditions and long heating periods which favour unrequired side reactions, too.
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
21947h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[OH:18].[OH-].[K+]>>[NH2:9][C:4]1[N:3]=[C:2]([O:18][C:12]2[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:11]=2[Cl:10])[CH:7]=[C:6]([NH2:8])[N:5]=1 |f:2.3|

Inputs

Step One
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N)N
Step Three
Name
21947h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC1=C(C=C(C=C1)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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